molecular formula C6H5F2IN2 B2983029 3-(Difluoromethyl)-4-iodopyridin-2-amine CAS No. 1804438-79-6

3-(Difluoromethyl)-4-iodopyridin-2-amine

Cat. No. B2983029
CAS RN: 1804438-79-6
M. Wt: 270.021
InChI Key: UERYKYLKQFMRRT-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-4-iodopyridin-2-amine” is a chemical compound that falls under the category of organofluorine compounds . Organofluorine compounds are substances of considerable interest in diverse fields of science because of their unique physical and chemical properties .


Synthesis Analysis

The synthesis of “3-(Difluoromethyl)-4-iodopyridin-2-amine” involves complex chemical reactions. A paper titled “Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties” discusses the synthesis of similar compounds . Another paper titled “Two-step Synthesis of Difluoromethyl-Substituted 2,3-Dihydrobenzoheteroles” also provides insights into the synthesis process .


Molecular Structure Analysis

The molecular structure of “3-(Difluoromethyl)-4-iodopyridin-2-amine” can be analyzed using various techniques such as X-ray diffraction, NMR, and HRMS analyses . A paper titled “The First Insight Into the Supramolecular System of D,L-α-Difluoromethylornithine: A New Antiviral Perspective” provides a comprehensive, qualitative, and quantitative survey of non-covalent interactions via Hirshfeld surface, molecular electrostatic potential, enrichment ratio, and energy frameworks analysis visualizing 3-D topology of interactions .


Chemical Reactions Analysis

The chemical reactions involving “3-(Difluoromethyl)-4-iodopyridin-2-amine” are complex and involve multiple steps. A paper titled “Late-stage difluoromethylation: concepts, developments and perspective” discusses the recent advances made in difluoromethylation processes based on X–CF2H bond formation . Another paper titled “Recent Advances in the Integrated Microflow Synthesis of Organofluorine Compounds” discusses the synthesis of organofluorine compounds using flow microreactor systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Difluoromethyl)-4-iodopyridin-2-amine” can be determined using various analytical techniques. These properties include mass, color, volume, density, melting points, and boiling points .

Scientific Research Applications

Synthesis of Functionalized, Water-Soluble BODIPY Derivatives

Functionalized 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) derivatives were synthesized to create water-soluble compounds. These derivatives exhibit high fluorescence in aqueous environments, making them valuable for biological imaging applications. Compounds were functionalized with aryl iodide for organometallic couplings, showcasing the utility of halogenated pyridines in creating fluorescent probes (Li et al., 2008).

Aminofluorination of Homoallylic Amines

Boron trifluoride etherate was used as a fluorinating agent in the intramolecular aminofluorination of homoallylic amines, providing 3-fluoropyrrolidines. This reaction, mediated by hypervalent iodine(III) reagent at room temperature, highlights the strategic incorporation of fluorine into organic molecules for enhanced chemical properties (Cui et al., 2014).

Homogeneous Catalytic Aminocarbonylation

The homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics was explored to synthesize N-substituted nicotinamide and related compounds. This process demonstrates the use of halogenated pyridines in creating bioactive molecules through carbonylation reactions, revealing potential applications in pharmaceutical synthesis (Takács et al., 2007).

Trifluoromethylation of Aryl Chlorides

An efficient method for the trifluoromethylation of aryl chlorides was developed, using a palladium catalyst to facilitate the addition of trifluoromethyl groups to various substrates. This methodology is significant for the incorporation of trifluoromethyl groups into organic compounds, enhancing their properties for use in pharmaceuticals and agrochemicals (Cho et al., 2010).

Catalytic Fluoroamination of Alkenes

The catalytic diastereo- and enantioselective fluoroamination of alkenes was demonstrated, providing a route to synthesize β-fluoroaziridine building blocks. This reaction showcases the use of fluorinated pyridine derivatives in synthesizing fluorine-containing molecules with precise stereocontrol, useful in medicinal chemistry and material science (Mennie et al., 2018).

Safety and Hazards

Safety and hazards associated with “3-(Difluoromethyl)-4-iodopyridin-2-amine” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions in the research of “3-(Difluoromethyl)-4-iodopyridin-2-amine” could involve the development of more efficient synthesis methods, exploration of its potential applications in pharmaceuticals, and the study of its mechanism of action. A paper titled “Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones” discusses the potential of difluoromethylation in drug discovery .

properties

IUPAC Name

3-(difluoromethyl)-4-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2IN2/c7-5(8)4-3(9)1-2-11-6(4)10/h1-2,5H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERYKYLKQFMRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1804438-79-6
Record name 3-(difluoromethyl)-4-iodopyridin-2-amine
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